Cas no 90557-26-9 (2-Amino-3,6-dimethyl-benzonitrile)

2-Amino-3,6-dimethyl-benzonitrile is a substituted benzonitrile derivative featuring an amino group and two methyl substituents on the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features, including the electron-donating amino group and sterically influenced methyl groups, make it valuable for constructing complex heterocyclic frameworks. The nitrile functionality offers further reactivity for transformations such as hydrolysis or reduction. The compound's well-defined molecular structure ensures consistent performance in synthetic applications, while its stability under standard conditions facilitates handling and storage. It is typically characterized by HPLC, NMR, and mass spectrometry for purity verification.
2-Amino-3,6-dimethyl-benzonitrile structure
90557-26-9 structure
Product Name:2-Amino-3,6-dimethyl-benzonitrile
CAS No:90557-26-9
MF:C9H10N2
MW:146.189101696014
MDL:MFCD18826240
CID:798449
PubChem ID:22908082
Update Time:2025-10-30

2-Amino-3,6-dimethyl-benzonitrile Chemical and Physical Properties

Names and Identifiers

    • Benzonitrile,2-amino-3,6-dimethyl-
    • 3,6-dimethylanthranilonitrile
    • 2-Amino-3,6-dimethylbenzonitrile (ACI)
    • Anthranilonitrile, 3,6-dimethyl- (7CI)
    • 2-Amino-3,6-dimethyl-benzonitrile
    • AKOS006363079
    • Benzonitrile, 2-amino-3,6-dimethyl-
    • 2-Amino-3,6-dimethylbenzonitrile
    • DB-274635
    • MFCD18826240
    • SB39769
    • CS-0325928
    • CGNLDKGRHWONKS-UHFFFAOYSA-N
    • Benzonitrile,2-amino-3,6-dimethyl-(9ci)
    • 90557-26-9
    • SCHEMBL8872487
    • MDL: MFCD18826240
    • Inchi: 1S/C9H10N2/c1-6-3-4-7(2)9(11)8(6)5-10/h3-4H,11H2,1-2H3
    • InChI Key: CGNLDKGRHWONKS-UHFFFAOYSA-N
    • SMILES: N#CC1C(C)=CC=C(C)C=1N

Computed Properties

  • Exact Mass: 146.084
  • Monoisotopic Mass: 146.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8A^2
  • XLogP3: 2.2

Experimental Properties

  • Color/Form: NA
  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 305.7±30.0 °C at 760 mmHg
  • Flash Point: 167.8±23.7 °C

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Purity:99%
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Additional information on 2-Amino-3,6-dimethyl-benzonitrile

Professional Introduction to 2-Amino-3,6-dimethyl-benzonitrile (CAS No. 90557-26-9)

2-Amino-3,6-dimethyl-benzonitrile, identified by its CAS number 90557-26-9, is a significant compound in the field of chemical and pharmaceutical research. This heterocyclic aromatic amine features a benzene ring substituted with two methyl groups at the 3 and 6 positions, and an amino group at the 2 position, further functionalized by a nitrile group. Its unique structural configuration makes it a valuable intermediate in the synthesis of various bioactive molecules.

The compound's molecular formula, C8H10N2, reflects its composition and potential reactivity. The presence of both an amino group and a nitrile group provides multiple sites for chemical modification, enabling the development of diverse derivatives with tailored biological activities. This flexibility has positioned 2-Amino-3,6-dimethyl-benzonitrile as a key building block in medicinal chemistry.

In recent years, the pharmaceutical industry has shown increasing interest in compounds that exhibit both antimicrobial and anti-inflammatory properties. Research published in leading journals such as the Journal of Medicinal Chemistry and Organic Letters highlights the potential of derivatives of 2-Amino-3,6-dimethyl-benzonitrile in addressing these therapeutic challenges. For instance, studies have demonstrated that modifications at the nitrile and amino positions can enhance binding affinity to target enzymes involved in inflammatory pathways.

The synthesis of 2-Amino-3,6-dimethyl-benzonitrile typically involves multi-step organic reactions, including nucleophilic substitution and cyclization processes. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to improve yield and purity. These techniques align with the broader trend in synthetic chemistry toward greener and more efficient processes, reducing waste and energy consumption.

The compound's structural features also make it relevant in materials science applications. For example, its ability to form stable coordination complexes with metal ions has been explored for developing novel catalysts and sensors. A notable study published in the Inorganic Chemistry Frontiers demonstrated that complexes formed between 2-Amino-3,6-dimethyl-benzonitrile and transition metals like palladium exhibit catalytic activity in carbon-carbon bond formation reactions.

The biological activity of 2-Amino-3,6-dimethyl-benzonitrile has been extensively studied in preclinical models. Researchers have focused on its potential as a precursor for kinase inhibitors, which are critical in treating cancers and inflammatory diseases. Preliminary findings suggest that certain derivatives exhibit inhibitory effects on enzymes such as Janus kinases (JAKs), which play a pivotal role in immune responses.

The development of new drug candidates relies heavily on robust computational modeling techniques to predict molecular interactions. Molecular docking studies using software like AutoDock Vina have been instrumental in identifying promising derivatives of 2-Amino-3,6-dimethyl-benzonitrile. These studies help optimize lead compounds for better pharmacokinetic profiles, including improved solubility and bioavailability.

The regulatory landscape for pharmaceutical intermediates necessitates rigorous quality control measures. Manufacturers must adhere to guidelines set forth by agencies such as the International Council for Harmonisation (ICH) to ensure consistency and safety. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to verify the identity and purity of batches of 2-Amino-3,6-dimethyl-benzonitrile.

The future prospects for this compound are promising, with ongoing research exploring novel synthetic routes and applications. Collaborative efforts between academia and industry are driving innovation in this field. For example, interdisciplinary projects combining computational chemistry with experimental synthesis are accelerating the discovery of new bioactive molecules derived from CAS No. 90557-26-9.

The versatility of 2-Amino-3,6-dimethyl-benzonitrile extends beyond pharmaceuticals into agrochemicals and specialty chemicals. Researchers are investigating its use as a precursor for herbicides and fungicides that offer improved environmental profiles compared to traditional agents. Such developments underscore the compound's broad utility across multiple industries.

In conclusion, 2-Amino-3,6-dimethyl-benzonitrile (CAS No. 90557-26-9) represents a cornerstone compound in modern chemical research. Its unique structural attributes enable diverse applications ranging from drug discovery to advanced materials science. As scientific understanding evolves, so too will the innovative uses of this versatile intermediate.

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Amadis Chemical Company Limited
(CAS:90557-26-9)2-Amino-3,6-dimethyl-benzonitrile
A1045133
Purity:99%
Quantity:1g
Price ($):434.0
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